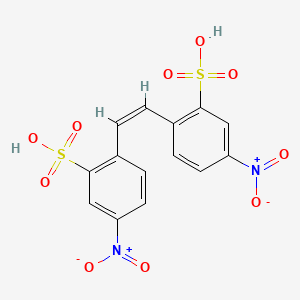

4,4'-Dinitro-cis-stilbene-2,2'-disulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4'-dinitro-cis-stilbene-2,2'-disulfonic acid is a 4,4'-dinitrostilbene-2,2'-disulfonic acid.

Wissenschaftliche Forschungsanwendungen

Solubility Studies and Recovery Processes

The solubility of DNS has been a subject of study due to its significance in recovery and purification processes during its production. Investigations into the effects of pH, temperature, and ionic strength on the solubility of DNS have led to the development of new processes for recovering more DNS and related compounds during their production. In addition, a novel purification method has been formulated, achieving over 99% purity of related compounds (Peng et al., 2011).

Waste Recycling for Paramycin Production

An innovative approach involves utilizing DNS wastewater, a byproduct from DNS production facilities, to produce paramycin, an antitubercular agent. This method not only addresses environmental concerns associated with DNS wastewater but also offers a potentially profitable recycling strategy (Peng et al., 2010).

Catalytic Reduction and Industrial Applications

Supported nano-sized gold catalysts have shown promise in the chemoselective reduction of DNS, providing a clean and efficient synthetic approach for the production of amino-substituted stilbene sulfonic acids, crucial in various industrial applications (Peng et al., 2011).

Interaction with Biological Channels

Studies have revealed that DNS and its derivatives can interact with specific biological channels, such as the sarcoplasmic reticulum anion channel in rabbit skeletal muscle. This interaction involves blocking the channel in a voltage-dependent manner, providing insights into the biological interactions of these compounds and their potential applications in biomedical research (Laver & Bradley, 2006).

Photocatalytic Degradation and Environmental Applications

DNS has been studied in the context of photocatalytic degradation processes, especially concerning environmental cleanup and treatment of industrial effluents. These studies offer valuable insights into the degradation pathways and the potential application of photocatalytic processes in managing pollutants (Rao & Venkateswarlu, 2008).

Contributions to Fluorescent Brighteners

Research has been conducted on the synthesis and application of DNS derivatives as fluorescent brighteners, particularly for textiles. This research includes the development of novel compounds and the evaluation of their performance in terms of light fastness and whiteness measurements, highlighting the chemical's role in the textile industry (Hussain et al., 2010).

Eigenschaften

CAS-Nummer |

78333-24-1 |

|---|---|

Molekularformel |

C14H10N2O10S2 |

Molekulargewicht |

430.4 g/mol |

IUPAC-Name |

5-nitro-2-[(Z)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1- |

InChI-Schlüssel |

UETHPMGVZHBAFB-UPHRSURJSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C\C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

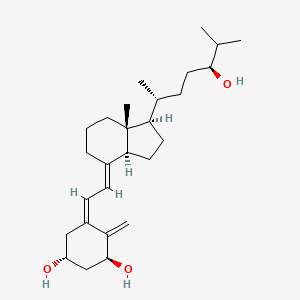

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1240491.png)

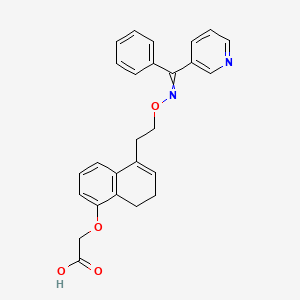

![2-[(1S,9E,11S,13S,14R,17S,25Z,27S,30R,33S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1240497.png)

![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)

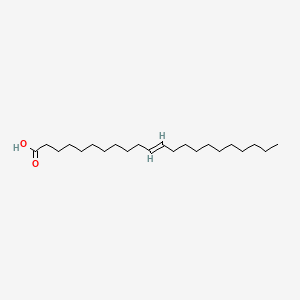

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240504.png)